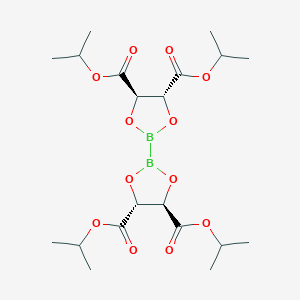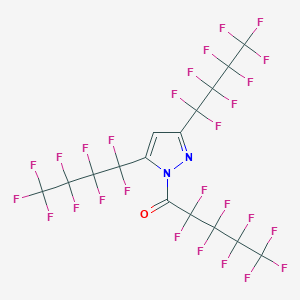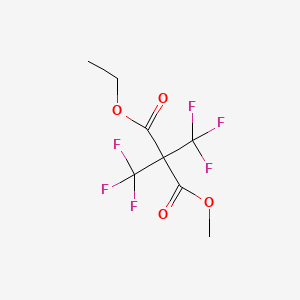
2,3,5-Trifluorobenzophenone
Vue d'ensemble
Description
2,3,5-Trifluorobenzophenone is a chemical compound with the molecular formula C13H7F3O and a formula weight of 236.19 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,3,5-Trifluorobenzophenone consists of a benzophenone backbone with three fluorine atoms attached to the phenyl ring . The InChI code for this compound is 1S/C13H7F3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H .Applications De Recherche Scientifique
Hyperbranched Poly(ether ketone)s Synthesis
A study by Bennour et al. (2014) explored the polycondensation of 2,6,4′-trifluorobenzophenone (TFB) with isosorbide and isomannide, leading to the production of hyperbranched poly(ether ketone)s. This research provided valuable insights into the synthesis of high-performance polymers with potential applications in various industries due to their high glass transition temperatures (around 200°C) and unique structural properties (Bennour et al., 2014).
Environmentally Sustainable Synthesis
In the realm of green chemistry, Zhang et al. (2011) demonstrated an environmentally sustainable synthesis method for 2-aminobenzothiazoles and 2-aminobenzoxazoles, using water as a solvent. This approach is significant for its high efficiency and the use of environmentally benign solvents, showcasing the potential of 2,3,5-Trifluorobenzophenone derivatives in sustainable chemical processes (Zhang et al., 2011).
Multicyclic Poly(ether ketone)s Development
Kricheldorf et al. (2005) studied the polycondensation of 2,6,4‘-Trifluorobenzophenone with various diphenols. This research contributed to the development of multicyclic poly(ether ketone)s, expanding the potential applications of these materials in advanced polymer science due to their structural diversity and high performance (Kricheldorf et al., 2005).
Novel Building Blocks for Fluorous Chemistry
The study by Kysilka et al. (2008) introduced HFPO trimer-based alkyl triflate as a novel building block for fluorous chemistry. This research is pivotal in developing highly fluorinated compounds for specialized applications, such as fluorous ionic liquids or intermediates for fluorous carbenes (Kysilka et al., 2008).
Continuous Flow Synthesis in Pharmaceutical Industry
Deng et al. (2015) reported on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical industry. This study highlights the efficiency of microflow processes in the production of pharmaceutical intermediates, emphasizing the importance of 2,3,5-Trifluorobenzophenone derivatives in drug manufacturing (Deng et al., 2015).
Propriétés
IUPAC Name |
phenyl-(2,3,5-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-9-6-10(12(16)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTQEZSDGPXVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluorobenzophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)
![2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040685.png)






